molecular formula C7H10F2O B13461198 {6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol

{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol

Cat. No.: B13461198
M. Wt: 148.15 g/mol
InChI Key: HKYGJVRERQECRJ-UHFFFAOYSA-N
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Description

{6,6-Difluorobicyclo[310]hexan-1-yl}methanol is a bicyclic compound featuring two fluorine atoms and a hydroxyl group attached to a hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol typically involves the use of difluorocyclopropenes as starting materials. One common method is the (3 + 2) annulation reaction, which is highly diastereoselective and provides access to important building blocks for medicinal chemistry . The reaction conditions often involve the use of a removable substituent on the cyclopropylaniline to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials.

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

(6,6-difluoro-1-bicyclo[3.1.0]hexanyl)methanol

InChI

InChI=1S/C7H10F2O/c8-7(9)5-2-1-3-6(5,7)4-10/h5,10H,1-4H2

InChI Key

HKYGJVRERQECRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)(C2(F)F)CO

Origin of Product

United States

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